synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
An In-Depth Technical Guide to the Synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one
Executive Summary
This technical guide provides a comprehensive, research-level overview of a robust and efficient method for the . The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the strategic application of the von Pechmann condensation, a classic and versatile method for coumarin synthesis, tailored for the specific target compound.[3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and outline the necessary characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related coumarin derivatives.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a major class of naturally occurring phenolic compounds and synthetic heterocyclic scaffolds.[4] Their inherent physicochemical properties and diverse biological activities—including antimicrobial, anti-inflammatory, anticoagulant, and anticancer activities—make them highly valuable motifs in drug discovery and materials science.[1][4][5] The specific substitution pattern on the benzopyrone ring system dictates the molecule's function. The target molecule, 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, incorporates a C4-alkyl chain, which can enhance lipophilicity, and a 5,7-dihydroxy-like substitution pattern (via its precursor), which is common in biologically active natural coumarins. This guide provides the foundational chemistry required to access this specific analogue for further investigation.
Retrosynthetic Analysis and Strategic Approach
The most direct and convergent approach to the synthesis of 4-substituted coumarins is the von Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3]
Retrosynthetic Disconnection:
A logical retrosynthetic analysis of the target molecule disconnects the lactone ring, identifying a phenol and a β-ketoester as the key starting materials.
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The 5-hydroxy and 7-methyl substitution pattern points directly to Orcinol (5-methylbenzene-1,3-diol) as the phenolic precursor.
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The butyl group at the C4 position originates from the corresponding β-ketoester, which is Ethyl 3-oxooctanoate .
This leads to the proposed forward synthesis illustrated below.
The von Pechmann Condensation: Mechanism and Rationale
The Pechmann condensation is a powerful cyclization and dehydration reaction performed under acidic conditions. The mechanism, while debated under certain conditions, generally proceeds through several key steps when catalyzed by a strong protic acid like sulfuric acid.[3][4]
Core Mechanistic Steps:
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Transesterification: The first step involves the acid-catalyzed reaction between the highly activated phenol (orcinol) and the β-ketoester (ethyl 3-oxooctanoate) to form a new ester intermediate.
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Intramolecular Hydroxyalkylation: The carbonyl group of the ketone is activated by the acid catalyst, making it a potent electrophile. The activated aromatic ring of the phenol then attacks this carbonyl group in an intramolecular electrophilic aromatic substitution, typically ortho to a hydroxyl group.
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Dehydration: The resulting tertiary alcohol is unstable under strong acid and heat, and readily undergoes dehydration to form an unsaturated intermediate, which restores the aromaticity of the benzene ring.
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Lactonization: The final step is an intramolecular transesterification where the remaining phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactone ring of the coumarin product.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis and purification.
Step-by-Step Procedure
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Reaction Setup: Place a 250 mL beaker containing 40 mL of concentrated sulfuric acid into a larger ice-water bath. Allow the acid to cool to below 10°C with gentle stirring. [6]2. Reagent Preparation: In a separate 100 mL flask, combine 6.21 g (50 mmol) of anhydrous orcinol and 9.31 g (50 mmol) of ethyl 3-oxooctanoate. Swirl the flask to dissolve the orcinol completely.
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Condensation: Using a dropping funnel or pipette, add the orcinol/ketoester mixture dropwise to the cold, stirring sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C. The solution will likely change color and become viscous.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
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Workup and Isolation: Carefully and slowly pour the viscous reaction mixture into a beaker containing approximately 500 g of crushed ice with vigorous stirring. A precipitate should form immediately. [6]6. Filtration: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral (test with pH paper).
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Purification: Transfer the crude solid to a flask and perform recrystallization from a hot mixture of ethanol and water (e.g., starting with 70:30 ethanol:water) to obtain the purified product as crystals. [7][8]8. Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight. Calculate the final yield.
Characterization and Data
The identity and purity of the synthesized 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 50-70% (typical for Pechmann) [4] |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, -OH), ~7.0-6.5 (m, 2H, Ar-H), ~5.9 (s, 1H, C3-H), ~2.7 (t, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162 (C2), ~160 (C7-O), ~158 (C5-O), ~155 (C8a), ~150 (C4), ~140 (C7), ~112 (C6), ~110 (C3), ~105 (C4a), ~102 (C8), ~35 (C4-CH₂), ~29 (CH₂), ~22 (CH₂), ~21 (Ar-CH₃), ~14 (CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~1680-1710 (strong, C=O lactone stretch), ~1600, 1580 (C=C aromatic stretch) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₆O₃ |
Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
Discussion and Optimization
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Anhydrous Conditions: While the reaction uses concentrated sulfuric acid, it is crucial that the starting materials, particularly the orcinol, are anhydrous to prevent side reactions and maximize yield.
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Temperature Control: The initial exothermic addition must be carefully controlled. [6]Allowing the temperature to rise excessively can lead to charring and the formation of sulfonated byproducts.
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Catalyst Variation: For substrates sensitive to strong acids, solid acid catalysts like Amberlyst-15, or other Lewis acids can be explored. [3][9]These can simplify the workup process as the catalyst can be filtered off. [10]
Conclusion
The von Pechmann condensation provides a reliable and scalable method for the from readily available starting materials. The protocol described herein is robust and follows a well-established mechanistic pathway. The successful synthesis and characterization of this molecule open the door for its evaluation in various biological assays, contributing to the rich field of coumarin chemistry.
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